molecular formula C14H24N2O3S B6970000 6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one

6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one

Cat. No.: B6970000
M. Wt: 300.42 g/mol
InChI Key: LDGPIFKCZXLEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as building blocks in medicinal chemistry . This compound, with its unique tert-butyl and propan-2-ylsulfonylpropyl substituents, offers potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted pyridazinones.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one is unique due to the presence of both the tert-butyl and propan-2-ylsulfonylpropyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

6-tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3S/c1-11(2)20(18,19)10-6-9-16-13(17)8-7-12(15-16)14(3,4)5/h7-8,11H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGPIFKCZXLEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCN1C(=O)C=CC(=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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